![molecular formula C11H9F3O3 B1472059 2-Methyl-5-(trifluoromethoxy)cinnamic acid CAS No. 1262019-25-9](/img/structure/B1472059.png)
2-Methyl-5-(trifluoromethoxy)cinnamic acid
Overview
Description
2-Methyl-5-(trifluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C11H9F3O3 . It has a molecular weight of 246.18 g/mol . The IUPAC name for this compound is (2E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]-2-propenoic acid . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Methyl-5-(trifluoromethoxy)cinnamic acid is 1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ . The compound has a complex structure with a cinnamoyl nucleus .Physical And Chemical Properties Analysis
2-Methyl-5-(trifluoromethoxy)cinnamic acid has a molecular weight of 246.18 g/mol . It has a topological polar surface area of 46.5 Ų . The compound has a complexity of 299 .Scientific Research Applications
Catalytic Asymmetric Synthesis
A novel approach to the asymmetric synthesis of chiral glycidic acid derivatives, involving the catalytic asymmetric epoxidation of cinnamic acid derivatives, has been developed. This method utilizes chiral dioxirane, generated in situ, for the epoxidation, achieving high yields and enantioselectivity. Such derivatives are crucial intermediates for pharmaceuticals like diltiazem hydrochloride, highlighting the importance of cinnamic acid derivatives in synthesizing bioactive molecules (Imashiro & Seki, 2004).
Deoxofluorination for Fluorinated Compounds
The deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids using sulfur tetrafluoride leads to the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These products serve as starting materials for creating novel fluorinated amino acids, anilines, and aliphatic amines, which are foundational in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Oxidative Coupling for α,β-Epoxy Ketones
A one-pot oxidative coupling method has been developed for the synthesis of α,β-epoxy ketones from methyl arenes and cinnamic acids. This process involves C(sp^3)―H activation and decarboxylation, showcasing an efficient and practical approach to synthesizing valuable ketones (Singh, Kumar, & Singh, 2017).
Trifluoromethoxylation of Aliphatic Substrates
A method for the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, leading to the formation of aliphatic trifluoromethyl ethers, has been discovered. This represents the first example of such a reaction, underscoring the potential of 2-Methyl-5-(trifluoromethoxy)cinnamic acid derivatives in synthesizing trifluoromethyl ethers (Marrec et al., 2010).
Novel Synthesis Approaches
Research has also focused on direct synthesis methods for cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, employing boron tribromide among other reagents. This provides a new pathway to synthesize cinnamic acids, highlighting their versatility and importance in organic synthesis (Chiriac, Tanasă, & Onciu, 2005).
properties
IUPAC Name |
(E)-3-[2-methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-2-4-9(17-11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBXYXIWXGYJQ-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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